Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate

Description

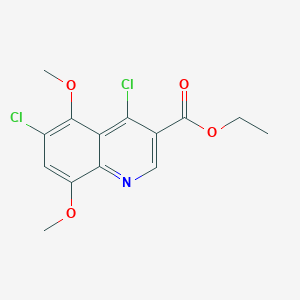

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate (CAS: 1155055-78-9) is a quinoline derivative characterized by dichloro substituents at positions 4 and 6 and dimethoxy groups at positions 5 and 7.

Properties

IUPAC Name |

ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO4/c1-4-21-14(18)7-6-17-12-9(19-2)5-8(15)13(20-3)10(12)11(7)16/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJRJIATNKPYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=C(C2=C1Cl)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 4,6-dichloro-5,8-dimethoxyquinoline.

Esterification: The quinoline derivative is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to form the desired ethyl ester.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substitution patterns:

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula |

|---|---|---|---|

| Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate | Cl (4,6); OMe (5,8) | 1155055-78-9 | C₁₄H₁₃Cl₂NO₄ |

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | Cl (2); OMe (5,8) | Not provided | C₁₄H₁₄ClNO₄ |

| Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | Cl (4); OMe (6,8) | Not provided | C₁₄H₁₄ClNO₄ |

| Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate | Cl (5,8); OH (4) | 35975-58-7 | C₁₂H₉Cl₂NO₃ |

Physical and Spectral Properties

- Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate (2f): Melting point: 68°C . Synthesis: Method B (75–110°C reaction conditions) . Crystallography: Exhibits a dihedral angle of 18.99° between the quinoline and ester planes, with intermolecular C–H⋯O and π–π stacking interactions stabilizing the crystal lattice .

- Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate: Predicted Collision Cross-Section (CCS): 162.0 Ų for [M+H]+ adduct . InChIKey: DSGVVCRDDXQCTD-UHFFFAOYSA-N .

- Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate: Molecular weight: 286.11 g/mol . Functional groups: Hydroxyl at position 4 instead of methoxy, which may influence solubility and reactivity .

Structural and Crystallographic Insights

- Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate: Crystal system: Triclinic (space group P1) with unit cell parameters a = 7.512 Å, b = 9.759 Å, c = 9.811 Å . Stabilization: Layers parallel to the (101) plane are interconnected via C–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.557–3.703 Å) .

Biological Activity

Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Quinoline core : A bicyclic structure that contributes to its biological activity.

- Chlorine substituents : Positioned at the 4 and 6 positions, enhancing its reactivity and interaction with biological targets.

- Methoxy groups : Located at the 5 and 8 positions, which can influence solubility and bioavailability.

- Carboxylate group : At the 3-position, crucial for its interaction with various enzymes and receptors.

The biological activity of this compound primarily involves the inhibition of protein kinases. Protein kinases are critical in regulating cell signaling pathways that control cell growth and survival. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Key Mechanisms:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit receptor protein tyrosine kinases (RPTKs), which are often overactive in cancerous cells. This inhibition can lead to reduced tumor growth and metastasis .

- Impact on MAPK Pathway : this compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell division and differentiation .

- Antineoplastic Activity : Preliminary studies suggest that this compound exhibits antineoplastic properties by inducing apoptosis (programmed cell death) in certain cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |

| A549 (Lung Cancer) | 10.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

In Vivo Studies

Animal model studies have provided insight into the compound's efficacy:

- In a murine model for breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

- Pharmacokinetic studies indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Breast Cancer Treatment :

-

Case Study on Lung Cancer Models :

- In A549 xenograft models, administration of this compound resulted in significant tumor regression and improved survival rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.